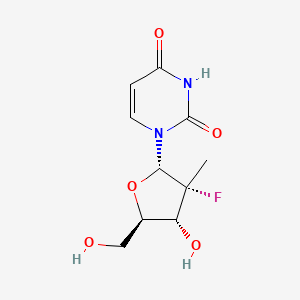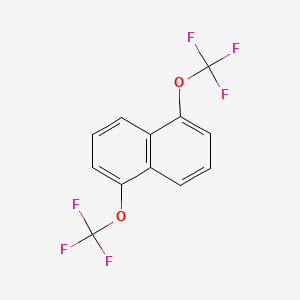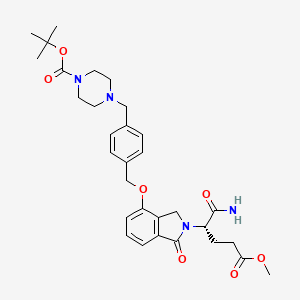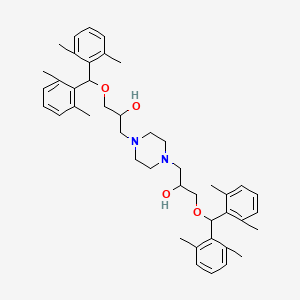
((S)-2-(((benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((S)-2-(((benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-proline is a complex organic compound that features a combination of amino acids and protective groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((S)-2-(((benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-proline typically involves multiple steps, starting from the individual amino acids and incorporating protective groups to ensure selective reactions. The tert-butyl group, for instance, is often used to protect carboxyl groups during synthesis . The benzyloxycarbonyl (Cbz) group is another common protective group used for amino groups .
Industrial Production Methods
Industrial production of such complex compounds often involves automated peptide synthesizers that can handle the sequential addition of amino acids and protective groups under controlled conditions. The use of solid-phase peptide synthesis (SPPS) is common, allowing for the efficient assembly of the peptide chain.
化学反应分析
Types of Reactions
((S)-2-(((benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-proline can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of the amino acids.
Reduction: Used to remove protective groups like the benzyloxycarbonyl group.
Substitution: Involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation or the use of reagents like palladium on carbon (Pd/C).
Substitution: Nucleophilic reagents under basic or acidic conditions.
Major Products Formed
The major products depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction would remove protective groups to yield the free amino acids.
科学研究应用
Chemistry
In chemistry, ((S)-2-(((benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-proline is used as a building block for more complex molecules. Its protective groups allow for selective reactions, making it valuable in synthetic organic chemistry .
Biology
In biological research, this compound can be used to study protein interactions and enzyme mechanisms. The presence of tryptophan and proline residues makes it useful in fluorescence studies and structural biology.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. The specific arrangement of amino acids and protective groups can influence biological activity, making it a candidate for drug development.
Industry
In the pharmaceutical industry, this compound can be used in the synthesis of peptide-based drugs. Its stability and reactivity make it suitable for large-scale production processes.
作用机制
The mechanism of action of ((S)-2-(((benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-proline involves interactions with specific molecular targets, such as enzymes or receptors. The protective groups can be selectively removed to activate the compound at the desired site of action. The tryptophan residue can interact with aromatic residues in proteins, while the proline residue can induce conformational changes .
相似化合物的比较
Similar Compounds
((S)-3-(((benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid): Similar protective groups but different amino acid sequence.
N-tert-butyloxycarbonylation derivatives: Compounds with similar protective groups used in peptide synthesis.
Uniqueness
The uniqueness of ((S)-2-(((benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-proline lies in its specific combination of amino acids and protective groups, which confer unique reactivity and stability. This makes it particularly valuable in synthetic and medicinal chemistry.
属性
分子式 |
C32H38N4O8 |
|---|---|
分子量 |
606.7 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C32H38N4O8/c1-32(2,3)44-27(37)17-24(35-31(42)43-19-20-10-5-4-6-11-20)28(38)34-25(29(39)36-15-9-14-26(36)30(40)41)16-21-18-33-23-13-8-7-12-22(21)23/h4-8,10-13,18,24-26,33H,9,14-17,19H2,1-3H3,(H,34,38)(H,35,42)(H,40,41)/t24-,25-,26-/m0/s1 |
InChI 键 |
UOJYMYZWAKESIO-GSDHBNRESA-N |
手性 SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)OCC4=CC=CC=C4 |
规范 SMILES |
CC(C)(C)OC(=O)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)O)NC(=O)OCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Furancarboxamide, 5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-N-[(1S)-1-[(3,4-difluorophenyl)methyl]-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-](/img/structure/B11831947.png)


![(4aS,6aS,7R,9aS,9bS,11S)-7-(2-acetoxyacetyl)-11-fluoro-4a,6a-dimethyl-2-oxo-2,3,4,4a,5a,6,6a,7,8,9,9a,9b,10,11-tetradecahydrocyclopenta[1,2]phenanthro[4,4a-b]oxiren-7-yl butyrate](/img/structure/B11831960.png)


![tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B11831975.png)
![(4bS,9bR)-7-(trifluoromethyl)-4bH,5H,9bH,10H-indeno[1,2-b]indole-8-carbonitrile](/img/structure/B11831979.png)


![7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B11831998.png)

![(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-17-((R)-5,5-Diphenylpent-4-en-2-yl)-6-ethyl-7-hydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B11832020.png)
![3-[(2,4-Dimethoxyphenyl)methyl]-4H-1-benzopyran-4-one](/img/structure/B11832034.png)
